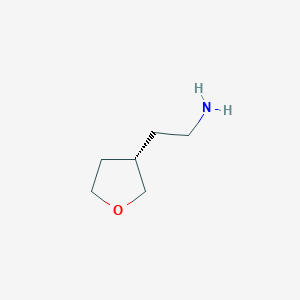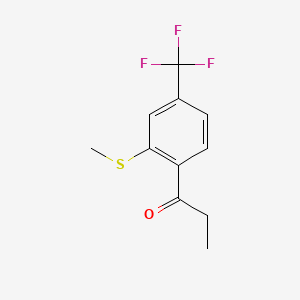
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6F4N2O. This compound is characterized by the presence of fluorine, amino, and trifluoromethoxy groups attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure the consistent production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The presence of fluorine and amino groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine atoms provide a useful tool for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its structural features make it a candidate for the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound’s fluorine atoms can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to proteins and enzymes. The amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
1-Fluoro-3,4-diamino-5-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the amino groups present in this compound, resulting in different reactivity and applications.
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: The presence of a nitro group instead of amino groups alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine, amino, and trifluoromethoxy groups, which provide a distinct set of chemical and physical properties that are valuable for various applications.
Properties
Molecular Formula |
C7H6F4N2O |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
5-fluoro-3-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6F4N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
KXWFESLOGHXFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)






